molecular formula C7H12ClF2N B2980087 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 1886967-27-6

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No. B2980087
CAS RN: 1886967-27-6
M. Wt: 183.63
InChI Key: TXEOARJKUUZQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the molecular formula C7H12ClF2N . It has an average mass of 183.627 Da and a monoisotopic mass of 183.062637 Da .


Synthesis Analysis

The synthesis of compounds similar to “3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is reportedly the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .

Scientific Research Applications

Bioisosteres in Drug Design

Bicyclo[1.1.1]pentanes (BCPs), such as “3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride”, are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups . They can impart physicochemical benefits on drug candidates .

Synthesis of BCPs

The compound can be synthesized bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .

Application to Biologically-Relevant Targets

This chemistry enables application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Conversion to Other Derivatives

The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

Fluoro-Substituted BCPs

After more than 20 years of trials, a practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .

Difluoro-Substituted BCPs

The key step was an addition of difluorocarbene to electron-rich bicyclo [1.1.0]butanes by CF 3 TMS/NaI system. The obtained difluoro-bicyclo [1.1.1]pentanes are a new generation of saturated bioisosteres of the benzene ring for drug discovery projects .

properties

IUPAC Name

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c1-5(8,9)6-2-7(10,3-6)4-6;/h2-4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEOARJKUUZQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

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